molecular formula C14H14N2OS B2734022 N-(4-ethoxyphenyl)pyridine-2-carbothioamide CAS No. 27060-27-1

N-(4-ethoxyphenyl)pyridine-2-carbothioamide

Cat. No.: B2734022
CAS No.: 27060-27-1
M. Wt: 258.34
InChI Key: DOWIJNMTUQODBT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)pyridine-2-carbothioamide is a chemical compound featuring a central pyridine ring substituted at the 2-position with a carbothioamide group. The nitrogen atom of the carbothioamide is further linked to a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)pyridine-2-carbothioamide typically involves the reaction of 2-pyridinethioamide with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbothioamide group.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)pyridine-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to target plectin, a protein involved in maintaining cell structure . The compound binds to plectin, disrupting its function and leading to cell death. Additionally, it can form complexes with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinethioamide: Shares the pyridine and carbothioamide structure but lacks the 4-ethoxyphenyl group.

    N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide: Similar in structure but contains a hydrazinecarbothioamide group instead of a simple carbothioamide.

Uniqueness

N-(4-ethoxyphenyl)pyridine-2-carbothioamide is unique due to the presence of the 4-ethoxyphenyl group, which can enhance its lipophilicity and potentially improve its biological activity. This structural feature distinguishes it from other pyridine-carbothioamide derivatives and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)pyridine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-17-12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWIJNMTUQODBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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